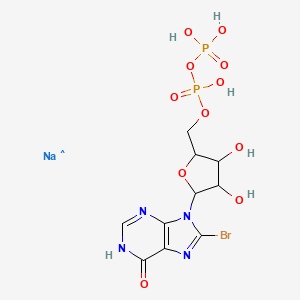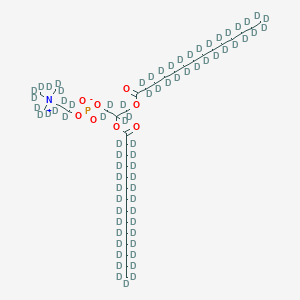
2-Nitrophenyl 6-deoxyhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 6-deoxyhexopyranoside is an organic compound that belongs to the class of nitrophenyl glycosides. It is a derivative of a deoxy sugar linked to a nitrophenyl group. This compound is often used in biochemical research, particularly in enzymatic assays involving glycosidic bond cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl 6-deoxyhexopyranoside typically involves the glycosylation of a deoxyhexose with 2-nitrophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions to ensure the formation of the desired glycosidic bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to obtain the final product in a usable form.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, resulting in the cleavage of the glycosidic bond and the formation of 2-nitrophenol and the corresponding deoxyhexose.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases).
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Hydrolysis: 2-Nitrophenol and the corresponding deoxyhexose.
Reduction: 2-Aminophenyl 6-deoxyhexopyranoside.
Scientific Research Applications
2-Nitrophenyl 6-deoxyhexopyranoside is widely used in biochemical research as a substrate in enzymatic assays. It is particularly useful for studying enzymes that cleave glycosidic bonds, such as glycosidases. The compound’s ability to release a chromogenic product (2-nitrophenol) upon cleavage makes it valuable for spectrophotometric assays, allowing researchers to monitor enzyme activity and kinetics.
In addition to its use in enzymology, this compound may also be employed in studies related to carbohydrate metabolism and the development of enzyme inhibitors.
Mechanism of Action
The primary mechanism of action for 2-Nitrophenyl 6-deoxyhexopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the glycosidic bond of the compound, facilitating its cleavage and resulting in the release of 2-nitrophenol and the deoxyhexose. The released 2-nitrophenol can be detected spectrophotometrically, providing a measure of enzyme activity.
Comparison with Similar Compounds
2-Nitrophenyl β-D-fucopyranoside: Another nitrophenyl glycoside used in similar enzymatic assays.
2-Nitrophenyl β-D-galactopyranoside: A substrate for β-galactosidase assays, releasing 2-nitrophenol upon cleavage.
Uniqueness: 2-Nitrophenyl 6-deoxyhexopyranoside is unique due to its specific deoxyhexose moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its interaction with enzymes and its suitability for particular assays.
Properties
IUPAC Name |
2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)







![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
